C-Gboxin vs. Gboxin: Retained Selective Cytotoxicity in Glioblastoma Cells
C-Gboxin retains the selective cytotoxicity profile of its parent molecule Gboxin. In a direct comparison using cell viability assays, C-Gboxin inhibited the growth of HTS glioblastoma cells with an IC50 of approximately 350 nM, while it did not inhibit the growth of normal mouse embryonic fibroblasts (MEFs) at doses up to 5 μM (IC50 > 5 μM) [1]. This demonstrates that the functional handle does not ablate the critical selective activity of the pharmacophore.
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | ~350 nM in HTS glioblastoma cells |
| Comparator Or Baseline | Gboxin: ~150 nM in primary mouse glioblastoma cells (from separate study) |
| Quantified Difference | C-Gboxin is approximately 2.3-fold less potent than Gboxin against GBM cells, but maintains >14-fold selectivity over normal MEFs (IC50 > 5 μM). |
| Conditions | HTS glioblastoma cell line; mouse embryonic fibroblasts (MEFs); cell viability assay. |
Why This Matters
For users who need a trackable OXPHOS inhibitor, C-Gboxin provides a viable alternative to Gboxin with only a minor potency trade-off, while enabling mechanistic studies that Gboxin cannot support.
- [1] Nature Extended Data Fig. 5: C-Gboxin, a functional Gboxin analogue that is suitable for live-cell ultraviolet crosslink conjugation and click chemistry. View Source
